molecular formula C16H22BrClN2O2 B1446139 Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate CAS No. 1704074-43-0

Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate

Cat. No. B1446139
M. Wt: 389.7 g/mol
InChI Key: NMTPYNUBZJVBKP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate is a chemical compound with the molecular formula C16H22BrClN2O2 . It is used as an intermediate in the synthesis of several novel organic compounds .


Molecular Structure Analysis

The molecular structure of similar compounds has been confirmed by single crystal X-ray diffraction analysis . The molecule of tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate is linear in shape with the ethyl acetate moiety adopting a fully extended conformation .

Scientific Research Applications

Synthesis Approaches

Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate and its derivatives are synthesized through various methods. For instance, tert-butyl 4-(5-(3-fluorophenyl)-1,2,4-oxadiazol-3-yl) piperazine-1-carboxylate is created via a condensation reaction involving carbamimide and 3-fluorobenzoic acid. This process employs 3-(3-dimethylaminopropyl)carbodiimide hydrochloride and hydroxybenzotriazole under basic conditions. The compound's structure is confirmed through spectroscopic methods and X-ray diffraction studies (Sanjeevarayappa et al., 2015). Another derivative, tert-butyl 4-(2-tert-butoxy-2-oxoethyl)piperazine-1-carboxylate, crystallizes from a petroleum ether/ethyl acetate mixture. This compound is characterized by typical bond lengths and angles (Mamat et al., 2012).

Structural Insights

Detailed structural analyses of these compounds are performed using X-ray diffraction studies. For example, a specific derivative crystallizes in the monoclinic crystal system, adopting a chair conformation for the piperazine ring. The molecular structure is further validated through various spectroscopic techniques and density functional theory calculations, providing insights into stability and molecular conformations (Yang et al., 2021).

Biological and Chemical Applications

Anticorrosive Properties

Certain derivatives, like tert-butyl 4-[(4-methyl phenyl) carbonyl] piperazine-1-carboxylate, are explored for their anticorrosive properties, particularly for protecting carbon steel in corrosive environments. The inhibitor's adsorption onto metal surfaces is studied through various analytical techniques, demonstrating significant inhibition effectiveness (Praveen et al., 2021).

Antimicrobial Activity

Some derivatives are investigated for their antimicrobial properties. For instance, compounds like tert-butyl 4-(2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and tert-butyl 4-(2-hydrazino-2-oxoethyl)piperazine-1-carboxylate exhibit moderate antibacterial and antifungal activities against various microorganisms (Kulkarni et al., 2016).

Chemical Activation

The compounds serve as intermediates in the synthesis of biologically active molecules. For example, tert-butyl 4-(4-amino-3-methyl-5-nitrophenyl)piperazine-1-carboxylate is a key intermediate in creating benzimidazole compounds with biological activity (Ya-hu, 2010).

properties

IUPAC Name

tert-butyl 4-[(5-bromo-2-chlorophenyl)methyl]piperazine-1-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22BrClN2O2/c1-16(2,3)22-15(21)20-8-6-19(7-9-20)11-12-10-13(17)4-5-14(12)18/h4-5,10H,6-9,11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMTPYNUBZJVBKP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N1CCN(CC1)CC2=C(C=CC(=C2)Br)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22BrClN2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate
Reactant of Route 2
Reactant of Route 2
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate
Reactant of Route 3
Reactant of Route 3
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate
Reactant of Route 4
Reactant of Route 4
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate
Reactant of Route 5
Reactant of Route 5
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate
Reactant of Route 6
Reactant of Route 6
Tert-butyl 4-(5-bromo-2-chlorobenzyl)piperazine-1-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.